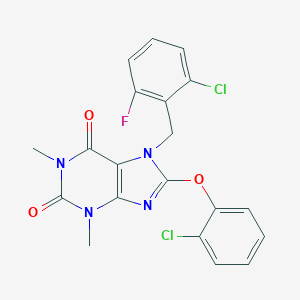![molecular formula C23H19N3O2S2 B300490 N-[[(3E)-3-(3H-1,3-benzothiazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]carbamothioyl]-4-ethylbenzamide](/img/structure/B300490.png)
N-[[(3E)-3-(3H-1,3-benzothiazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]carbamothioyl]-4-ethylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[[(3E)-3-(3H-1,3-benzothiazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]carbamothioyl]-4-ethylbenzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of N-[[(3E)-3-(3H-1,3-benzothiazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]carbamothioyl]-4-ethylbenzamide involves the inhibition of various enzymes and signaling pathways involved in inflammation, oxidative stress, and cancer progression. It has been found to inhibit the activity of COX-2, a key enzyme involved in inflammation, and to induce apoptosis in cancer cells by activating various signaling pathways.
Biochemical and physiological effects:
N-[[(3E)-3-(3H-1,3-benzothiazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]carbamothioyl]-4-ethylbenzamide has been found to exhibit significant biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress in various animal models and to inhibit the growth and proliferation of cancer cells. It has also been found to improve cognitive function and to protect against neurodegeneration in animal models.
Advantages and Limitations for Lab Experiments
The advantages of using N-[[(3E)-3-(3H-1,3-benzothiazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]carbamothioyl]-4-ethylbenzamide in lab experiments include its high purity, stability, and reproducibility. However, its low solubility in water and limited availability can pose some limitations for its use in certain experiments.
Future Directions
There are several future directions for the study of N-[[(3E)-3-(3H-1,3-benzothiazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]carbamothioyl]-4-ethylbenzamide. These include further investigation of its potential applications in the treatment of neurodegenerative diseases, the development of more efficient synthesis methods, and the exploration of its potential use in combination with other drugs for the treatment of cancer and other diseases. Additionally, further studies are needed to elucidate the exact mechanisms of action of N-[[(3E)-3-(3H-1,3-benzothiazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]carbamothioyl]-4-ethylbenzamide and to optimize its pharmacological properties for clinical use.
In conclusion, N-[[(3E)-3-(3H-1,3-benzothiazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]carbamothioyl]-4-ethylbenzamide is a promising chemical compound that has potential applications in various fields of scientific research. Its synthesis method has been optimized to achieve high yields and purity of the final product. It has been found to exhibit significant anti-inflammatory, antioxidant, and anticancer properties, and to improve cognitive function and protect against neurodegeneration. Further studies are needed to elucidate its exact mechanisms of action and to optimize its pharmacological properties for clinical use.
Synthesis Methods
The synthesis of N-[[(3E)-3-(3H-1,3-benzothiazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]carbamothioyl]-4-ethylbenzamide involves the reaction of 4-ethylbenzoyl chloride with 2-aminobenzothiazole followed by the reaction of the resulting intermediate with cyclohexanone in the presence of a base. The final product is obtained by reacting the intermediate with thiourea. The synthesis method has been optimized to achieve high yields and purity of the final product.
Scientific Research Applications
N-[[(3E)-3-(3H-1,3-benzothiazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]carbamothioyl]-4-ethylbenzamide has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit significant anti-inflammatory, antioxidant, and anticancer properties. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
Product Name |
N-[[(3E)-3-(3H-1,3-benzothiazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]carbamothioyl]-4-ethylbenzamide |
|---|---|
Molecular Formula |
C23H19N3O2S2 |
Molecular Weight |
433.5 g/mol |
IUPAC Name |
N-[[(3E)-3-(3H-1,3-benzothiazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]carbamothioyl]-4-ethylbenzamide |
InChI |
InChI=1S/C23H19N3O2S2/c1-2-14-7-9-15(10-8-14)21(28)26-23(29)24-16-11-12-19(27)17(13-16)22-25-18-5-3-4-6-20(18)30-22/h3-13,25H,2H2,1H3,(H2,24,26,28,29)/b22-17+ |
InChI Key |
PENBOCCAPVDQHX-OQKWZONESA-N |
Isomeric SMILES |
CCC1=CC=C(C=C1)C(=O)NC(=S)NC2=C/C(=C\3/NC4=CC=CC=C4S3)/C(=O)C=C2 |
SMILES |
CCC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC(=C3NC4=CC=CC=C4S3)C(=O)C=C2 |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC(=C3NC4=CC=CC=C4S3)C(=O)C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2-[({2-Ethoxy[(4-methylphenyl)sulfonyl]anilino}acetyl)amino]benzoic acid](/img/structure/B300416.png)
![N-(4-ethoxyphenyl)-2-{4-fluoro[(4-methylphenyl)sulfonyl]anilino}acetamide](/img/structure/B300417.png)
![2-[2-ethoxy(methylsulfonyl)anilino]-N-[4-(1-piperidinylsulfonyl)phenyl]acetamide](/img/structure/B300418.png)
![2-[2-ethoxy(methylsulfonyl)anilino]-N-(4-pyridinylmethyl)acetamide](/img/structure/B300420.png)
![2-{5-chloro-2-methyl[(4-methylphenyl)sulfonyl]anilino}-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B300421.png)
![N-(3-chloro-2-methylphenyl)-2-[2,4-dimethoxy(methylsulfonyl)anilino]acetamide](/img/structure/B300424.png)
![N-(3-chloro-4-methoxyphenyl)-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]methanesulfonamide](/img/structure/B300427.png)
![2-[3-chloro-4-methoxy(methylsulfonyl)anilino]-N-(4-methoxybenzyl)acetamide](/img/structure/B300428.png)

